Propylheptyl caprylate

Description

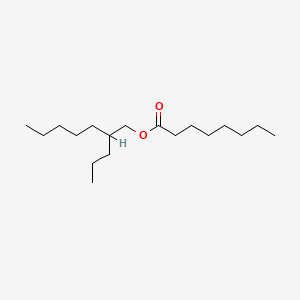

Structure

3D Structure

Properties

CAS No. |

868839-23-0 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

2-propylheptyl octanoate |

InChI |

InChI=1S/C18H36O2/c1-4-7-9-10-12-15-18(19)20-16-17(13-6-3)14-11-8-5-2/h17H,4-16H2,1-3H3 |

InChI Key |

WHBKVWBGTBULQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(CCC)CCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Propylheptyl caprylate chemical structure and properties

An In-Depth Technical Guide to Propylheptyl Caprylate: Structure, Properties, and Formulation Insights

Introduction

This compound is a versatile ester that has become a cornerstone in modern cosmetic and pharmaceutical formulations. Functioning primarily as an emollient, it is renowned for its unique sensory profile, characterized by a fast-spreading application and a luxurious, silky-soft after-feel.[1] This synthetic ester, a blend of a branched fatty alcohol and a medium-chain fatty acid, offers formulators a high-performance alternative to traditional silicones, providing significant functional benefits ranging from enhancing skin barrier function to improving the solubility of active ingredients.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical structure, physicochemical properties, functional applications, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

This compound is the ester resulting from the reaction of 2-propylheptanol with caprylic acid (octanoic acid).[3][4] This specific combination of a branched alcohol and a linear fatty acid is crucial to its distinctive properties.

| Identifier | Value |

| IUPAC Name | 2-propylheptyl octanoate |

| CAS Number | 868839-23-0[5][6] |

| EC Number | 617-930-3 |

| Molecular Formula | C₁₈H₃₆O₂[6][7][8] |

| INCI Name | This compound[5] |

The industrial synthesis is typically an esterification process where caprylic acid and 2-propylheptyl alcohol are reacted in the presence of a catalyst.[3] The subsequent steps involve neutralization of any residual acid and purification to yield the final high-purity product.[3]

Caption: Chemical structure of 2-propylheptyl octanoate.

Physicochemical Properties

This compound is a non-ionic compound that presents as a clear, colorless, and nearly odorless oily liquid.[3][6] Its properties are summarized below.

| Property | Value / Description | Significance in Formulation |

| Appearance | Clear, colorless oily liquid[9] | Aesthetically pleasing; does not impart color to the final product. |

| Odor | Almost odorless | Does not interfere with the fragrance profile of the formulation. |

| Molecular Weight | 284.48 g/mol [6][7] | Influences viscosity, spreadability, and skin penetration. |

| Solubility | Insoluble in water[6]; Soluble in oils. | Ideal for the oil phase of emulsions and anhydrous formulations. |

| Stability | Stable under normal conditions. Can be hydrolyzed under strong acid or alkali conditions.[6] | Robust for most cosmetic and topical drug formulations. |

| Spreadability | Fast-spreading[1] | Provides a light, non-greasy feel and ensures even application. |

| Safety Profile | Deemed safe for use in cosmetics.[9][10] Low potential for skin or eye irritation.[11] | Suitable for a wide range of applications, including products for sensitive skin. |

Functional Properties and Applications

The unique branched structure of this compound is directly responsible for its desirable functional attributes, making it a multifunctional ingredient in product development.

Emollience and Skin Barrier Enhancement

As an emollient, this compound forms a thin, lubricating lipid film on the skin's surface.[12] This action provides two primary benefits:

-

Softens and Smooths: It fills the spaces between corneocytes, resulting in a smoother, softer skin texture.[4]

-

Occlusion and Hydration: The lipid layer reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration and supporting the integrity of the skin barrier.[3][12] By improving the skin's barrier, it helps the skin better resist moisture loss.

Caption: this compound's mechanism on the skin barrier.

Sensory Profile and Spreadability

The low viscosity and branched structure contribute to its rapid spreading and non-greasy feel.[13][14] This "silky" or "velvety" sensation is highly valued in skincare and makeup, as it improves the user experience without compromising performance.[11] It is often referred to as a "happy emollient" for the pleasant sensation it imparts.

Solubilizing and Dispersing Agent

This compound exhibits outstanding solubilizing capabilities, particularly for crystalline organic UV filters (e.g., Avobenzone, Oxybenzone) and pigments.[1][15] This property is critical in:

-

Sun Care: Preventing the recrystallization of UV filters, which ensures uniform protection and improves the stability and aesthetics of the sunscreen.

-

Color Cosmetics: Aiding in the uniform dispersion of pigments in foundations, concealers, and lipsticks, leading to better color payoff and a smoother application.

Applications

Its versatility makes it suitable for a wide array of personal care products:

-

Skin Care: Face creams, body lotions, serums, and cleansers.

-

Sun Care: Sunscreens and after-sun products.[16]

-

Color Cosmetics: Foundations, concealers, blushes, and lipsticks.[10]

-

Hair Care: Conditioners and styling aids to provide shine and a soft feel.[2][15]

-

Other: Antiperspirants, deodorants, and personal care wipes.

Experimental Characterization Protocols

To fully understand and leverage the properties of this compound in a formulation, a series of standardized characterization tests are employed.

Caption: Workflow for the comprehensive characterization of emollients.

Protocol 1: Measurement of Physicochemical Properties

This protocol outlines methods to quantify the physical attributes that define an emollient's performance.[14][17]

Objective: To determine the viscosity, spreadability, interfacial tension, and polarity of this compound.

Methodology:

-

Viscosity Measurement:

-

Spreadability Assessment:

-

Apparatus: Glass plate or artificial skin substrate (e.g., Vitro-Skin®), camera.

-

Procedure:

-

-

Interfacial Tension (IFT) Measurement:

-

Apparatus: Tensiometer with pendant drop configuration (e.g., DataPhysics OCA20).[14]

-

Procedure:

-

A droplet of water is suspended in a cuvette filled with this compound.

-

The instrument's software analyzes the shape of the droplet.

-

The IFT is calculated based on the droplet's curvature, which is influenced by the balance between gravity and surface tension. A lower IFT indicates greater ease of emulsification.[14]

-

-

-

Polarity (Permittivity) Measurement:

-

Apparatus: Dielectric constant meter.

-

Procedure: The permittivity of the pure substance is measured. This value indicates the polarity of the emollient; a higher permittivity suggests a more polar molecule with a greater affinity for water.[14]

-

Protocol 2: Sensory Panel Evaluation

Objective: To quantify the sensory experience of applying this compound to the skin.

Methodology:

-

Panel Selection: Recruit and train a panel of 10-15 assessors on the evaluation of cosmetic textures.

-

Application:

-

Apply a standardized amount of the neat emollient to a designated area on the panelists' volar forearms.[17]

-

Panelists spread the product until fully absorbed.

-

-

Evaluation:

-

Data Analysis: Analyze the averaged scores statistically to create a sensory profile of the emollient.

Safety and Toxicological Profile

This compound has been evaluated for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic formulations.[9] Studies and supplier data indicate a low potential for skin and eye irritation.[10][11] While it is a synthetic ingredient, it is generally well-tolerated and suitable for use even in products designed for sensitive skin.[11][15] As with any ingredient, there is a rare possibility of individual sensitivity, making patch testing advisable for susceptible individuals.[11]

Conclusion

This compound is a high-performance, multifunctional emollient that offers significant advantages in the formulation of cosmetic and topical drug delivery systems. Its well-defined chemical structure gives rise to a unique combination of desirable properties: a fast-spreading, non-greasy, and silky sensory profile, excellent emollience for skin barrier support, and powerful solubilizing capabilities for challenging ingredients like crystalline UV filters. The experimental protocols detailed herein provide a robust framework for formulators to characterize and optimize its use, ensuring the development of stable, effective, and aesthetically elegant products. Its favorable safety profile further solidifies its position as a valuable and reliable ingredient for the modern scientist and product developer.

References

- Ataman Kimya. (n.d.). This compound.

- INCI Beauty. (n.d.). This compound.

- SpecialChem. (2022, August 24). This compound (Emollient): Cosmetic Ingredient INCI.

- UPI. (n.d.). This compound Supplier | 111937-03-2.

- SincereSkin.lt. (n.d.). This compound.

- Tiiip. (2022, December 18). This compound.

- FDA Global Substance Registration System. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Cosmetics Business. (2006, December 18). Novel methods for emollient characterization.

- PubChemLite. (n.d.). This compound (C18H36O2).

- Ecogolik. (n.d.). This compound.

- Ferwer. (n.d.). Information this compound, 2-propylheptyl acetanoate.

- The Good Scents Company. (n.d.). This compound, 868839-23-0.

- Surfactant Encyclopedia. (2013, April 12). This compound.

- Paula's Choice. (n.d.). What is this compound?.

- EWG Skin Deep. (n.d.). What is this compound.

- ResearchGate. (n.d.). The Influence of Emollients on Dermal and Transdermal Drug Delivery.

- Cosmetics & Toiletries. (n.d.). Pathways for Skin Penetration.

- Paula's Choice. (n.d.). This compound in Skin Care: What It Is & Is It Safe?.

- Wikidata. (n.d.). This compound.

- PubChem. (n.d.). 2-Propylheptyl octanoate.

- SkinEthix. (n.d.). This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability.

- PMC - NIH. (n.d.). Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis.

- ChemicalBook. (n.d.). This compound.

- COSMILE Europe. (n.d.). This compound – Ingredient.

- ResearchGate. (n.d.). Sensory characterization of emollient.

- SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information.

- Cosmetics & Toiletries. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use.

- Oxford Academic. (n.d.). Emollient product design: objective measurements of formulation structure, texture and performance, and subjective assessments of user acceptability.

- INCIDecoder. (n.d.). This compound (Explained + Products).

Sources

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. ferwer.com [ferwer.com]

- 3. This compound [tiiips.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. incibeauty.com [incibeauty.com]

- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. paulaschoice.fr [paulaschoice.fr]

- 10. ewg.org [ewg.org]

- 11. sincereskincare.com [sincereskincare.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]

- 14. Novel methods for emollient characterization [cosmeticsbusiness.com]

- 15. skinethix.com [skinethix.com]

- 16. specialchem.com [specialchem.com]

- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

Propylheptyl Caprylate: A Guide to Synthesis Pathways and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propylheptyl caprylate (C18H36O2) has emerged as a critical emollient in the cosmetic and pharmaceutical industries, prized for its rapid spreadability, non-greasy feel, and exceptional ability to solubilize crystalline UV filters and pigments.[1][2][3] This guide provides an in-depth exploration of the primary synthesis pathways for this branched-chain ester. We will dissect the core mechanisms of chemical and enzymatic routes, offering field-proven insights into catalyst selection, reaction kinetics, and process optimization. Detailed experimental protocols and mechanistic diagrams are provided to serve as a self-validating resource for researchers and development professionals aiming to master the synthesis of this high-performance ester.

Introduction: The Molecular and Functional Profile of this compound

This compound, systematically known as 2-propylheptyl octanoate, is the ester formed from caprylic acid (a medium-chain fatty acid) and 2-propylheptanol (a branched-chain alcohol).[4][5] Its molecular structure results in a clear, colorless, and nearly odorless oily liquid with a unique sensory profile that leaves a silky, soft after-feel on the skin.[1]

Key Physicochemical and Functional Properties:

| Property | Description | Relevance in Formulation |

| Molecular Formula | C18H36O2[6] | Governs its non-polar nature and emollient properties. |

| Molecular Weight | ~284.48 g/mol [6][7] | Influences viscosity and skin feel. |

| Appearance | Clear, colorless oily liquid[1] | Aesthetically suitable for a wide range of cosmetic bases. |

| Primary Function | Emollient, Skin Conditioning Agent[5] | Softens and soothes the skin, preventing moisture loss. |

| Key Advantage | Fast-spreading, non-greasy feel[2] | Desirable for lightweight creams, lotions, and sunscreens. |

| Solubilizing Power | Excellent solvent for crystalline UV filters and pigments.[3] | Critical for achieving high SPF values and uniform color in sun care and decorative cosmetics. |

| Other Functions | Dispersing agent, emulsion stabilizer, lubricant.[1][6] | Adds to its versatility in complex formulations. |

The synthesis of this compound is primarily achieved through two major pathways: direct chemical esterification and enzyme-catalyzed biocatalysis. A third, less direct route via transesterification is also mechanistically possible. This guide will focus on the two primary methods, providing the foundational knowledge required for efficient and controlled production.

Pathway I: Direct Chemical Esterification (Fischer-Speier Esterification)

Direct esterification is the most conventional and industrially robust method for producing esters. It involves the reaction of a carboxylic acid (caprylic acid) with an alcohol (2-propylheptanol) in the presence of an acid catalyst.

The Underlying Mechanism

The reaction follows the Fischer-Speier mechanism, a reversible, acid-catalyzed nucleophilic acyl substitution. The key to driving this reaction to completion is the continuous removal of the water byproduct, which shifts the chemical equilibrium toward the product side, in accordance with Le Châtelier's principle.[8][9]

The mechanism proceeds through several critical steps:

-

Protonation of the Carbonyl: The acid catalyst (H+) protonates the carbonyl oxygen of caprylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-propylheptanol attacks the activated carbonyl carbon.

-

Formation of a Tetrahedral Intermediate: This attack results in a positively charged tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final product, this compound.

Optimizing Biocatalysis: Key Parameters

Achieving high conversion rates in enzymatic synthesis requires careful control of several parameters. [10] Table of Optimization Parameters for Enzymatic Synthesis:

| Parameter | Typical Range | Rationale & Causality |

| Temperature | 40 - 70°C | Balances increased reaction kinetics with the risk of thermal denaturation of the enzyme above 60-80°C. [10] |

| Substrate Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | A slight excess of alcohol can improve conversion, but a large excess may cause enzyme inhibition. [11] |

| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher loading increases the reaction rate but also the cost. Optimization is key for process economics. |

| Water Activity | < 0.1 | Crucial for shifting the equilibrium towards synthesis rather than hydrolysis. Often controlled by vacuum or using molecular sieves. [12] |

| Reaction Medium | Solvent-free or non-polar organic solvent | Solvent-free systems are preferred for green chemistry principles. If a solvent is used, it should be non-polar to avoid stripping essential water from the enzyme's hydration layer. [13] |

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol outlines a solvent-free synthesis, representing a modern, green chemistry approach.

Materials:

-

Caprylic Acid (Octanoic Acid), >99% purity

-

2-Propylheptanol, >98% purity

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Molecular sieves (3Å or 4Å), activated

-

Glass reactor with overhead stirrer, heating mantle/water bath, vacuum connection.

Methodology:

-

Reactor Setup: Place a 250 mL glass reactor in a temperature-controlled water bath or on a heating mantle. Equip it with an overhead mechanical stirrer for efficient mixing of the viscous medium.

-

Charging Reactants: Add caprylic acid (e.g., 0.5 mol) and 2-propylheptanol (e.g., 0.5 mol, equimolar ratio) to the reactor.

-

Pre-heating and Mixing: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).

-

Enzyme Addition: Once the temperature is stable, add the immobilized lipase (e.g., 5% w/w) and molecular sieves (e.g., 10% w/w) to the mixture.

-

Causality: Adding the enzyme to a pre-heated mixture ensures the reaction starts under optimal thermal conditions. Molecular sieves act as a desiccant, actively removing the water byproduct to drive the reaction forward. [12]5. Reaction Execution: Maintain the temperature and stirring for the duration of the reaction (typically 8-24 hours). The reaction can be performed under a slight vacuum to further aid in water removal. Progress can be monitored by taking small aliquots over time and analyzing the acid value via titration.

-

-

Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by simple filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and reused for subsequent batches.

-

Product Purification: The filtered product is typically of high purity. If necessary, any unreacted starting materials can be removed by vacuum distillation.

-

Characterization: Confirm product identity and purity via standard analytical methods (FTIR, NMR, Gas Chromatography).

Concluding Remarks for the Development Professional

The synthesis of this compound can be approached through robust chemical methods or elegant biocatalytic routes.

-

Direct chemical esterification remains a cost-effective and rapid method for large-scale production, with the choice between homogeneous and heterogeneous catalysts being a key process decision impacting both reactor materials and downstream purification efforts.

-

Enzymatic synthesis , while potentially slower and involving a higher initial catalyst cost, offers unparalleled selectivity, milder operating conditions, and a significantly greener footprint. The ease of catalyst recovery and the high purity of the resulting product make it an increasingly attractive option, especially for high-value cosmetic and pharmaceutical applications where process purity and sustainability are paramount.

The selection of the optimal pathway depends on a thorough analysis of scale, capital cost, purity requirements, and corporate sustainability goals. The protocols and mechanistic insights provided in this guide offer a solid foundation for making that strategic decision.

References

- This compound.

- What is Propylheptyl Capryl

- Propylheptyl capryl

- Propylheptyl Capryl

- Information this compound, 2-propylheptyl acetano

- Propylheptyl capryl

- This compound | Korėjietiška kosmetika. SincereSkin.lt - Korean cosmetics.

- This compound | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. SkinEthix.

- PROPYLHEPTYL CAPRYL

- PROPYLHEPTYL CAPRYL

- Patent Application Publication (10) Pub. No.: US 2021/0299027 A1. Googleapis.com.

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- Esterification of caprylic acid with alcohol over nano-crystalline sulfated zirconia.

- Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.

- Biodiesel production by direct esterification of fatty acids with propyl and butyl alcohols. Elsevier.

- Kinetics of the esterification reaction between caprylic acid and...

- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.

- Continuous Low Cost Transesterification Process for the Production of Coconut Biodiesel.

- Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. MDPI.

- Biocatalysis: Enzymatic Synthesis for Industrial Applic

- Acid catalyzed transesterific

- Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterific

- Kinetics of the esterification reaction between caprylic acid and... PubMed.

- Kinetic model for the esterification of ethyl caproate for reaction optimization.

- Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters.

- Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil. PubMed.

- Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. Technoilogy.

- Process intensification of 2-ethylhexyl caprylate/caprate synthesis via a pulsed loop reactor: Multi-objective optimization.

- Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. NIH.

- Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI.

- Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. MDPI.

- Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC - NIH.

- Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates.

- Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Capryl

Sources

- 1. paulaschoice.fr [paulaschoice.fr]

- 2. This compound Supplier | 111937-03-2 | Your Reliable Distributor UPIglobal [upichem.com]

- 3. skinethix.com [skinethix.com]

- 4. ferwer.com [ferwer.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties | MDPI [mdpi.com]

Spectroscopic data for propylheptyl caprylate (NMR, IR, Mass Spec)

Abstract

Introduction to Propylheptyl Caprylate and its Spectroscopic Characterization

This compound, with the IUPAC name 2-propylheptyl octanoate, is a branched-chain fatty acid ester. Its molecular structure, consisting of an eight-carbon acyl chain (caprylate) and a ten-carbon branched alcohol moiety (2-propylheptanol), imparts desirable sensory and solubility properties, making it a valuable ingredient in topical formulations. Accurate and comprehensive characterization of this molecule is paramount for quality control, formulation development, and regulatory compliance.

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. This guide will delve into the predicted spectroscopic data for this compound across these three core techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of its constituent alcohol (2-propylheptanol) and carboxylic acid (caprylic acid), as well as general principles of ester chemistry[1][2][3]. The protons closest to the electron-withdrawing ester oxygen and carbonyl group will experience the most significant downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| a (-CH₂-O-) | 4.05 - 4.15 | Doublet | 2H | Directly attached to the ester oxygen, resulting in a significant downfield shift. Split by the adjacent methine proton (h). |

| b (-C(=O)-CH₂-) | 2.20 - 2.30 | Triplet | 2H | Alpha to the carbonyl group, leading to a downfield shift. |

| c, d, e, f, g (-CH₂-) | 1.20 - 1.40 | Multiplet | 22H | Aliphatic protons in the interior of the fatty acid and alcohol chains, with overlapping signals. |

| h (-CH-) | 1.55 - 1.65 | Multiplet | 1H | Methine proton at the branch point of the alcohol moiety. |

| i (-CH₃) | 0.85 - 0.95 | Triplet | 9H | Terminal methyl groups of the fatty acid and alcohol chains. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester is the most deshielded and appears furthest downfield[2][4][5].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| 1 (-C=O) | 173 - 175 | Carbonyl carbon of the ester functional group. |

| 2 (-CH₂-O-) | 65 - 70 | Carbon directly attached to the ester oxygen. |

| 3 (-CH-) | 35 - 40 | Methine carbon at the branch point of the alcohol moiety. |

| 4 (-C(=O)-CH₂-) | 30 - 35 | Carbon alpha to the carbonyl group. |

| 5-17 (-CH₂-) | 20 - 35 | Aliphatic carbons in the interior of the fatty acid and alcohol chains. |

| 18 (-CH₃) | 10 - 15 | Terminal methyl carbons. |

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra of this compound would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring data on a 400 MHz or higher field NMR spectrometer.

Workflow for NMR Analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations[6][7][8][9][10].

Predicted IR Absorption Bands

For this compound, the following key absorption bands are predicted:

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2850 - 3000 | Strong | C-H stretch | Aliphatic C-H bonds in the alkyl chains. |

| 1735 - 1750 | Strong | C=O stretch | Characteristic stretching vibration of the ester carbonyl group. |

| 1150 - 1250 | Strong | C-O stretch | Asymmetric stretching of the ester C-O-C bond. |

| 1000 - 1100 | Medium | C-O stretch | Symmetric stretching of the ester C-O-C bond. |

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal for analysis.

Workflow for IR Analysis:

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound (C₁₈H₃₆O₂), the expected exact mass is approximately 284.2715 g/mol [11].

Predicted Fragmentation Pattern

Upon ionization in a mass spectrometer (e.g., by electron ionization), this compound is expected to undergo characteristic fragmentation patterns observed for branched-chain fatty acid esters[12][13][14][15].

Key Predicted Fragments:

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 284.

-

Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the formation of an acylium ion from the caprylate portion.

-

Cleavage at the Branch Point: Fragmentation at the 2-propylheptyl branch point is expected, leading to characteristic losses.

-

McLafferty Rearrangement: A common rearrangement for esters that can provide structural information.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Identity | Rationale |

| 284 | [M]⁺ | Molecular ion. |

| 143 | [CH₃(CH₂)₆CO]⁺ | Acylium ion from the caprylate moiety. |

| 141 | [C₁₀H₂₁]⁺ | Cation from the 2-propylheptyl moiety. |

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound. The sample would be injected into a gas chromatograph for separation, and the eluting compound would be introduced into the mass spectrometer for ionization and detection.

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS Analysis.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data provide a comprehensive characterization of this important cosmetic and pharmaceutical ingredient. The outlined experimental workflows offer a practical guide for researchers seeking to obtain and interpret spectroscopic data for this and similar molecules. While the data presented here is predictive, it provides a robust framework for the identification and structural elucidation of this compound, ensuring its quality and proper application in various formulations.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000482). Retrieved from [Link]

- Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1205–1213.

- Yang, S., et al. (2019). Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 91(23), 15148-15155.

-

Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of caprylic acid–isoleucine–leucine–aspartic acid amide.... Retrieved from [Link]

-

J-Stage. (n.d.). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Retrieved from [Link]

-

ACS Publications. (n.d.). The Infrared Absorption Spectra of Saturated Fatty Acids and Esters1. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0068006). Retrieved from [Link]

-

PubChem. (n.d.). 2-Propyl-1-heptanol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). Retrieved from [Link]

-

PubChem. (n.d.). Octanoic Acid. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylheptyl octanoate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Propylheptyl octanoate. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Propylheptanol. Retrieved from [Link]

-

PubChem. (n.d.). Heptyl octanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-propylheptyl octanoate | CAS#:868839-23-0. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptanol, 2-propyl-. Retrieved from [Link]

-

Chemsrc. (n.d.). Octanoic acid-13C | CAS#:59669-16-8. Retrieved from [Link]

Sources

- 1. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octanoic acid(124-07-2) 1H NMR spectrum [chemicalbook.com]

- 4. Octanoic acid(124-07-2) 13C NMR [m.chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Propylheptyl Caprylate: A Technical Guide for Advanced Formulation

An In-depth Exploration of a Multifunctional Ester for Cosmetic and Pharmaceutical Applications

Abstract

Propylheptyl Caprylate, a branched chain emollient ester, has emerged as a versatile ingredient in the formulation of advanced personal care and topical therapeutic products. Its unique sensory profile, characterized by rapid spreading and a non-greasy, silky after-feel, positions it as a compelling alternative to silicones.[1] Beyond its aesthetic benefits, this compound demonstrates exceptional functionality as a solubilizing agent for crystalline UV filters and as a dispersing agent, enhancing the stability and performance of a wide range of formulations. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, and mechanisms of action. It further details its applications in both cosmetic and pharmaceutical contexts, with a particular focus on its potential role in topical drug delivery and its purported anti-inflammatory properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the creation of innovative and efficacious topical products.

Chemical Identity and Properties

This compound is the ester formed from the reaction of caprylic acid (octanoic acid) and 2-propylheptanol.[2] Its branched alkyl chain is a key structural feature that dictates its distinctive physical properties and performance characteristics.

| Property | Value | Reference |

| CAS Number | 868839-23-0 | |

| Molecular Formula | C18H36O2 | |

| Molecular Weight | 284.48 g/mol | [3] |

| Appearance | Clear, colorless, almost odorless oily liquid | [1] |

| Solubility | Insoluble in water | |

| Saponification Value | 190-205 mg KOH/g | [1] |

| Cloud Point | ≤ -20°C | [1] |

| Stability | Stable under normal conditions; susceptible to hydrolysis under strong acidic or alkaline conditions. |

Synthesis of this compound

The industrial synthesis of this compound is achieved through the esterification of caprylic acid with 2-propylheptanol. This reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water, a byproduct of the reaction.

Reaction Scheme:

Caption: General synthesis of this compound.

Exemplary Synthesis Protocol:

While specific industrial processes are proprietary, a general laboratory-scale synthesis can be outlined based on standard esterification procedures.

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: Equimolar amounts of caprylic acid and 2-propylheptanol are added to the flask. A suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 mol%) is also introduced. A solvent that forms an azeotrope with water, such as toluene, is added to facilitate water removal.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by analyzing samples using techniques like Thin Layer Chromatography (TLC) or by determining the acid value of the reaction mixture.[4]

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be further purified by vacuum distillation to achieve high purity.

Mechanism of Action and Functional Benefits

Emolliency and Sensory Profile

This compound's primary function in topical formulations is as an emollient, where it imparts a soft, smooth, and pliable appearance to the skin.[2] Its mechanism of action is rooted in its ability to remain on the skin's surface and within the stratum corneum, acting as a lubricant.[5]

The branched structure of the 2-propylheptyl alcohol moiety is crucial to its sensory characteristics. Unlike linear esters of similar molecular weight, which can feel heavier or greasier, the branched structure of this compound hinders close packing of the molecules. This results in a lower viscosity and enhanced spreadability, leading to a light, silky, and non-greasy skin feel, often described as a "happy emollient."[1][6] This rapid spreading and pleasant after-feel make it an excellent substitute for volatile silicones in cosmetic formulations.[6]

Caption: Impact of branched structure on emollient properties.

Solubilization of Crystalline UV Filters

A significant application for this compound, particularly relevant to drug development and OTC products, is its exceptional ability to dissolve solid, crystalline organic UV filters. Many highly effective UV absorbers, such as oxybenzone and avobenzone, are crystalline solids with limited solubility in common cosmetic oils.

The efficacy of a sunscreen is highly dependent on the complete solubilization of these filters within the formulation. If the filters recrystallize, the product's protective capacity is severely compromised, leading to a loss of SPF and broad-spectrum protection. This compound acts as a potent solvent, preventing this recrystallization and ensuring the uniform distribution of UV absorbers on the skin, thereby optimizing photoprotection.[7] While the exact mechanism is complex, it is related to the ester's polarity and its molecular structure, which can effectively interact with and solvate the crystalline lattice of the UV filter molecules.[8]

Applications in Drug Development and Therapeutics

While widely used in cosmetics, this compound holds promise for pharmaceutical applications, primarily in topical drug delivery systems.

Vehicle for Topical Drug Delivery

The properties that make this compound an excellent emollient also make it a suitable vehicle for the delivery of active pharmaceutical ingredients (APIs) to the skin. Its ability to improve the sensory feel of a formulation can enhance patient compliance, a critical factor in the treatment of chronic dermatological conditions.

Furthermore, as a component of the formulation's oil phase, it can influence the partitioning of a drug from the vehicle into the stratum corneum. For lipophilic APIs, this compound can act as a reservoir, modulating the drug's release and penetration into the skin. Its branched structure may also transiently disrupt the highly ordered lipid lamellae of the stratum corneum, potentially enhancing the permeation of certain APIs.[9]

Potential Anti-inflammatory and Skin Health Benefits

Analytical Methodologies

Quality control and characterization of this compound in raw material and finished product are essential. Standard chromatographic techniques are typically employed.

Exemplary Gas Chromatography (GC) Protocol for Purity Assessment

This protocol is a general guideline for the analysis of fatty acid esters and would require optimization for this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A nonpolar capillary column (e.g., VF-1ms, 2.2 m x 0.25 µm x 0.25 µm) is suitable for separating esters based on boiling point.[12]

-

Carrier Gas: Hydrogen or Helium at a constant flow rate.

-

Temperature Program:

-

Initial Oven Temperature: 50°C (hold for 1 min).

-

Ramp 1: Increase to 180°C at 15°C/min.

-

Ramp 2: Increase to 230°C at 7°C/min.

-

Ramp 3: Increase to 340°C at 30°C/min.[12]

-

-

Injector and Detector Temperature: 240°C and 250°C, respectively.[12]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or heptane). An internal standard can be used for quantitative analysis.

-

Analysis: The retention time of the main peak corresponding to this compound is used for identification, and the peak area is used to determine purity relative to other components.

Exemplary High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be used, particularly for analyzing the compound in complex matrices like finished formulations. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary.

-

Instrumentation: HPLC system with a suitable detector (e.g., UV at 210 nm).

-

Column: A reverse-phase C8 or C18 column (e.g., Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of acetonitrile and water, run in an isocratic or gradient mode.[13][14]

-

Flow Rate: Approximately 1.0 mL/min.[13]

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. For formulation analysis, an extraction step may be required to isolate the lipid-soluble components.

Safety and Regulatory Status

This compound was deemed safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel in 2015.[15] It is generally considered non-irritating and non-sensitizing at typical use concentrations. However, as with most cosmetic ingredients, it is recommended to conduct appropriate safety testing for new formulations.

Conclusion

This compound is a high-performance, multifunctional ester with significant utility for formulators in the cosmetic and pharmaceutical industries. Its defining characteristic—a light, silky, and fast-spreading sensory profile—makes it an ideal emollient and a viable alternative to silicones. For drug development professionals, its exceptional ability to solubilize crystalline UV filters is of paramount importance for creating stable and effective sunscreen and photoprotection products. While its potential as a drug delivery vehicle and as a direct anti-inflammatory agent warrants further investigation, its established safety profile and versatile formulating properties secure its place as a valuable tool in the development of sophisticated topical products.

References

-

AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

-

Han, J., & Ryu, H. (2018). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 59(1), 1-6. Retrieved from [Link]

-

Ratnayake, W. M. N., & Ackman, R. G. (2007). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 90(5), 1357–1371. Retrieved from [Link]

-

UL Prospector. (n.d.). Cetiol® Sensoft. Retrieved from [Link]

-

Zielinska, A., & Nowak, I. (2017). Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. Cosmetics, 4(1), 1. Retrieved from [Link]

-

de Oliveira, D., de Oliveira, A. M., & de Castro, H. F. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2339-2346. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Kilpatrick, A. (2006, December 18). Novel methods for emollient characterization. Cosmetics Business. Retrieved from [Link]

-

COSMILE Europe. (n.d.). This compound. Retrieved from [Link]

-

Paula's Choice. (n.d.). What is this compound?. Retrieved from [Link]

-

NASA SeaBASS. (2017, June 12). High Performance Liquid Chromatography (HPLC) Method Summary. Retrieved from [Link]

-

Innovacos. (n.d.). Formulation Guide. Retrieved from [Link]

-

Panchagnula, R., & Ritschel, W. A. (1991). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of Pharmaceutical Sciences, 80(10), 987-991. Retrieved from [Link]

-

Paula's Choice. (n.d.). This compound in Skin Care: What It Is & Is It Safe?. Retrieved from [Link]

-

Palombella, V. J., Rando, O. J., Goldberg, A. L., & Maniatis, T. (1994). Proteasome inhibition: a new anti-inflammatory strategy. Cell, 78(5), 773-785. Retrieved from [Link]

-

Aston Chemicals. (2017, November). The link between function and structure of esters. Personal Care Europe, 60-63. Retrieved from [Link]

-

Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(3), 555. Retrieved from [Link]

-

Baki, G. (2017, February 3). An Overview of Emollient Technology. UL Prospector. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification reaction for synthesis of propyl caprate using biocatalyst. Retrieved from [Link]

-

Buanz, A., et al. (2022). Effects of Structure on the Solubility of UV Filters. Cosmetics, 9(3), 60. Retrieved from [Link]

-

Buanz, A., et al. (2022). Effects of Structure on the Solubility of UV Filters. MDPI. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effect of emollients on UV filter absorbance and sunscreen efficiency. Retrieved from [Link]

-

Rojas, J., et al. (2009). Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. Biologicals, 37(4), 230-234. Retrieved from [Link]

-

Elliott, P. J., & Ross, J. S. (2001). Proteasome inhibitors: from in vitro uses to clinical trials. Journal of Molecular Medicine, 79(11), 614-624. Retrieved from [Link]

-

Gattefossé. (n.d.). Safe and efficient skin drug delivery. Retrieved from [Link]

-

Janković, M., et al. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules, 27(5), 1693. Retrieved from [Link]

-

ResearchGate. (2025, June 20). Detection of Sodium Caprylate in Human Serum Albumin by Precolumn Derivation Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]

-

Food Science and Technology. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]

-

Cell Chemical Biology. (2023, July 19). Endogenous anti-tumorigenic nitro-fatty acids inhibit the ubiquitin-proteasome system by directly targeting the 26S proteasome. Retrieved from [Link]

-

Tintoll. (n.d.). Organic UV Filters: Key Components in Protective Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.

-

MDPI. (n.d.). Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. Retrieved from [Link]

-

PubMed. (2013). Inhibition of titanium particle-induced inflammation by the proteasome inhibitor bortezomib in murine macrophage-like RAW 264.7 cells. Retrieved from [Link]

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. specialchem.com [specialchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteasome inhibition: a new anti-inflammatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of titanium particle-induced inflammation by the proteasome inhibitor bortezomib in murine macrophage-like RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. paulaschoice.fr [paulaschoice.fr]

An In-depth Technical Guide to the Solubility of Propylheptyl Caprylate in Organic Solvents

Foreword: Navigating the Formulation Landscape with Propylheptyl Caprylate

This compound, the ester of 2-propylheptanol and caprylic acid, has emerged as a cornerstone emollient and solvent in modern drug development and cosmetic science.[1] Its unique sensory profile—a fast-spreading, non-greasy, and silky feel—coupled with its excellent solubilizing power for active pharmaceutical ingredients (APIs) and UV filters, makes it a highly sought-after excipient.[2][3] For the formulation scientist, understanding the solubility characteristics of this versatile ester is not merely a matter of academic interest; it is a critical prerequisite for developing stable, efficacious, and aesthetically pleasing topical and transdermal delivery systems.

Physicochemical Profile of this compound

A thorough understanding of a molecule's properties is the first step in predicting its interactions with various solvents.

-

Chemical Name: 2-propylheptyl octanoate[2]

-

CAS Number: 868839-23-0

-

Molecular Formula: C₁₈H₃₆O₂[2]

-

Molecular Weight: 284.48 g/mol [4]

-

Appearance: Clear, colorless, and nearly odorless oily liquid.

-

Key Structural Features: this compound is a long-chain branched ester. It possesses a non-polar alkyl backbone and an ester functional group that introduces a degree of polarity. However, the large, non-polar hydrocarbon portion of the molecule dominates its overall character, rendering it a predominantly non-polar substance. This structure is key to its low viscosity and high spreadability on the skin.

Theoretical Framework for Solubility

The age-old axiom of "like dissolves like" serves as our guiding principle. A solute will dissolve best in a solvent that has a similar polarity or, more comprehensively, similar intermolecular forces.

The Role of Intermolecular Forces

The solubility of this compound is governed by the balance of van der Waals forces (specifically, London dispersion forces), dipole-dipole interactions, and the potential for hydrogen bonding.

-

This compound: As a large ester, its primary intermolecular forces are London dispersion forces. The ester group (-COO-) creates a dipole moment, allowing for dipole-dipole interactions, but these are significantly weaker than the dispersion forces due to the size of the alkyl chains. It can act as a hydrogen bond acceptor at its oxygen atoms but cannot donate a hydrogen bond.[5][6]

-

Solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through dispersion forces. We can predict excellent solubility of this compound in these solvents due to the similarity in intermolecular forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have a hydrogen atom bonded to a highly electronegative atom. This compound is expected to be soluble in these solvents, as both molecules exhibit dispersion forces and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While this compound can accept hydrogen bonds, its large non-polar structure will limit its miscibility with highly polar, hydrogen-bonding dominant solvents like water.[5] Its solubility will be higher in alcohols with longer alkyl chains (e.g., butanol) compared to those with shorter chains (e.g., methanol).

-

Hansen Solubility Parameters (HSP): A Predictive Tool

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "distance" between them in 3D Hansen space) are likely to be miscible. While experimentally determined HSP values for this compound are not published, they can be estimated using group contribution methods.[8][9] Based on its structure (a C8 ester of a C10 alcohol), it would be expected to have a high δD value and relatively low δP and δH values. Consequently, it will be most soluble in solvents with a similar HSP profile.

Qualitative Solubility of this compound

Based on the theoretical principles discussed, the following table provides an estimated qualitative solubility for this compound in various common organic solvents. This table should be used as a starting point for formulation development, to be confirmed by experimental determination.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Very High / Miscible | "Like dissolves like"; both solute and solvent are dominated by London dispersion forces. |

| Aromatic | Toluene, Xylene | Very High / Miscible | Strong dispersion forces and similar overall polarity. |

| Halogenated | Dichloromethane | High | Good balance of dispersion forces and moderate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many esters due to a good balance of polarity and non-polar character. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the ketone may slightly reduce solubility compared to non-polar solvents, but miscibility is still expected to be high. |

| Esters | Ethyl Acetate | Very High / Miscible | Structural similarity leads to excellent miscibility. |

| Alcohols (Short Chain) | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of the alcohol is disrupted by the large non-polar ester. Solubility increases as the alcohol's alkyl chain length increases. |

| Alcohols (Long Chain) | n-Butanol, Octanol | High | The longer alkyl chain of the alcohol makes it more "like" the non-polar this compound. |

| Glycols | Propylene Glycol | Low | The high density of hydrogen bond donors and acceptors in glycols makes them poor solvents for large, non-polar esters. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO) | Very Low | Significant mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility

Trustworthiness in science is built on verifiable data. The following protocol provides a robust, self-validating system for determining the solubility of this compound. This method is adapted from the principles outlined in standardized guidelines like the OECD Test Guideline 105 and ASTM E1148, but is tailored for organic solvents.[4][10][11][12]

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >99%, confirmed by Gas Chromatography).

-

Selected organic solvents (analytical grade or higher).

-

Scintillation vials or flasks with PTFE-lined screw caps.

-

Calibrated positive displacement pipettes or analytical balance.

-

Thermostatically controlled shaker or orbital incubator.

-

Centrifuge.

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Volumetric flasks and appropriate glassware.

Methodology:

-

Preparation of Solvent-Solute Mixtures:

-

To a series of vials (in triplicate for each solvent), add a precise volume or weight of the chosen organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct, separate phase of undissolved this compound after equilibration is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the actual time should be determined by a preliminary experiment (see Step 3). The causality here is that equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation; insufficient time will lead to an underestimation of solubility.

-

-

Confirmation of Equilibrium (Self-Validating Step):

-

At set time points (e.g., 24, 36, and 48 hours), sample the mixtures.

-

Analyze the concentration of this compound in each sample.

-

Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration. This step is critical for ensuring the trustworthiness of the final result.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for at least one hour to allow coarse separation.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved this compound from the saturated solvent phase. This is superior to filtration, which can lead to losses through adsorption or evaporation.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette or syringe.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated GC or HPLC method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Using the determined concentration and the dilution factor, calculate the solubility of this compound in the original solvent.

-

Report the results in appropriate units, such as grams per 100 mL of solvent (g/100mL) or weight/weight percentage (% w/w), and always specify the temperature.

-

Conclusion for the Formulation Scientist

This compound's favorable physicochemical properties establish it as a premier emollient and solvent. While a universal, quantitative solubility database is not yet established, this guide provides the necessary theoretical framework and a robust experimental protocol for the drug development professional. By understanding the principles of "like dissolves like," leveraging predictive tools like Hansen Solubility Parameters, and employing rigorous experimental techniques, researchers can confidently determine the solubility of this compound in their specific solvent systems. This knowledge is fundamental to de-risking formulation development, ensuring the stability and performance of the final product, and ultimately, accelerating the delivery of innovative therapeutic and cosmetic solutions to the market.

References

-

Ataman Kimya. This compound. [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Hansen, C. M. Hansen Solubility Parameters. [Link]

- Jayanthi, B. et al. (2017). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. International Journal of Pharmaceutical Sciences and Nanotechnology.

-

PubChem. 2-Propylheptyl octanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Nagwa. Lesson Explainer: Properties of Esters. [Link]

-

COSMILE Europe. This compound – Ingredient. [Link]

-

INCIDecoder. This compound (Explained + Products). [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

Sources

- 1. medium.com [medium.com]

- 2. 2-Propylheptyl octanoate | C18H36O2 | CID 11855339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. store.astm.org [store.astm.org]

- 5. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. researchgate.net [researchgate.net]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

Introduction: Understanding the Molecular Architecture and its Implications

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Propylheptyl Octanoate

This guide provides a comprehensive technical overview of 2-propylheptyl octanoate, an ester of significant interest in various scientific and industrial fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, analytical methodologies, synthesis, and potential applications of this branched-chain ester.

2-Propylheptyl octanoate (CAS RN: 868839-23-0) is the ester formed from the reaction of 2-propylheptanol and octanoic acid.[1] Its unique branched alkyl chain structure imparts specific physicochemical properties, such as a low freezing point, good thermal stability, and a distinct sensory profile, making it a versatile ingredient in cosmetics and potentially in pharmaceutical formulations.[1] Unlike its linear isomers, the branching in the alcohol moiety introduces steric hindrance that can influence its reactivity, viscosity, and solvent characteristics. This guide will explore these properties in detail, providing a foundational understanding for its application in research and development.

Physicochemical Properties: A Quantitative Overview

Table 1: Key Physicochemical Properties of 2-Propylheptyl Octanoate

| Property | Value (Predicted/Experimental) | Source |

| Molecular Formula | C₁₈H₃₆O₂ | [2][3] |

| Molecular Weight | 284.48 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | Not experimentally determined | [4] |

| Melting Point | Not experimentally determined | [4] |

| Density | Not experimentally determined | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| logP (Octanol/Water) | 9 (Predicted) | [5] |

Note: The lack of extensive experimental data underscores the need for empirical validation for critical applications.

Synthesis of 2-Propylheptyl Octanoate via Fischer Esterification

The most common and industrially scalable method for synthesizing 2-propylheptyl octanoate is the Fischer esterification of 2-propylheptanol with octanoic acid, using an acid catalyst.[6][7] This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.[6]

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of octanoic acid, enhancing its electrophilicity. The nucleophilic oxygen of 2-propylheptanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester. The use of an excess of one reactant or the removal of water shifts the equilibrium towards the product side, maximizing the yield.[6][7]

Step-by-Step Laboratory Synthesis Protocol

Materials:

-

Octanoic acid (1.0 eq)

-

2-Propylheptanol (1.5 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mol%)

-

Toluene (as a solvent for azeotropic water removal)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add octanoic acid, 2-propylheptanol, and toluene.

-

Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.[8]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted octanoic acid) and brine.[8]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude 2-propylheptyl octanoate can be purified by vacuum distillation to obtain the final product of high purity.

Caption: Workflow for the synthesis of 2-propylheptyl octanoate.

Analytical Characterization: Spectroscopic and Chromatographic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃):

-

~4.0 ppm (d, 2H): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂-). The doublet arises from coupling with the adjacent methine proton.

-

~2.3 ppm (t, 2H): Protons on the methylene group alpha to the carbonyl group (-C(=O)-CH₂-).

-

~1.6 ppm (m, 1H): Methine proton on the branched carbon of the alcohol moiety (-CH-).

-

~1.2-1.4 ppm (m, 22H): Overlapping signals from the numerous methylene groups in the octanoate and 2-propylheptyl chains.

-

~0.9 ppm (t, 9H): Overlapping signals from the three terminal methyl groups (-CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃):

-

~174 ppm: Carbonyl carbon (-C=O).

-

~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).

-

~38 ppm: Methine carbon of the 2-propylheptyl group.

-

~34 ppm: Methylene carbon alpha to the carbonyl group.

-

~22-32 ppm: Various methylene carbons in the alkyl chains.

-

~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2-propylheptyl octanoate is expected to show characteristic absorption bands for an aliphatic ester.[12][13][14]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-2850 | C-H stretch (alkane) | Strong |

| 1750-1735 | C=O stretch (ester carbonyl) | Strong |

| 1470-1450 | C-H bend (alkane) | Medium |

| 1300-1000 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Under electron ionization (EI), 2-propylheptyl octanoate is expected to undergo characteristic fragmentation patterns, including McLafferty rearrangement and alpha-cleavage.[15][16][17]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 284, though it may be of low intensity.

-

McLafferty Rearrangement: A prominent peak resulting from the rearrangement of the octanoate chain.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to acylium ions and fragments from the alcohol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation and identification of 2-propylheptyl octanoate in complex mixtures.[18]

Hypothetical GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Caption: General workflow for GC-MS analysis.

Applications in Drug Development: A Prospective Outlook

While 2-propylheptyl octanoate is well-established in the cosmetics industry as an emollient, its properties suggest potential applications in drug development, particularly in topical and transdermal delivery systems.[1][5]

-

Vehicle for Lipophilic Drugs: Its non-polar, oily nature makes it a suitable solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[19]

-

Permeation Enhancer: As an ester, it may act as a permeation enhancer, facilitating the transport of APIs across the stratum corneum. The branched structure could disrupt the lipid lamellae of the skin more effectively than linear esters.

-

Emulsion Stabilizer: Its emulsifying properties could be beneficial in the formulation of creams and lotions, ensuring a stable and homogenous distribution of the API.[1]

-

Non-irritating and Safe Profile: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including propylheptyl caprylate, are safe for use in cosmetics when formulated to be non-irritating, suggesting a favorable preliminary safety profile for topical pharmaceutical applications.[2]

Further research is required to fully elucidate its potential in drug delivery, including studies on drug solubility, skin permeation kinetics, and formulation stability.

Safety and Toxicology

The available toxicological data for 2-propylheptyl octanoate is limited. However, it is considered to be of low acute toxicity via oral and dermal routes and is not a skin sensitizer.[5] It is also not considered to be mutagenic or genotoxic.[5] For comprehensive safety assessment in pharmaceutical applications, further studies on chronic toxicity, reproductive toxicity, and metabolism would be necessary.

Conclusion

2-Propylheptyl octanoate is a branched-chain ester with a unique set of physicochemical properties that make it a valuable compound in various applications. While its use in cosmetics is well-documented, its potential in drug development as a vehicle for lipophilic drugs and a permeation enhancer warrants further investigation. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field. The development of a more complete experimental dataset for its physical and toxicological properties will be crucial for its broader adoption in pharmaceutical formulations.

References